molecular formula C12H13ClN2O3 B2756335 N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 104392-70-3

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B2756335
CAS No.: 104392-70-3
M. Wt: 268.7
InChI Key: BOWSHBSXFJENTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS 954701-34-9) is a synthetic organic compound with the molecular formula C 14 H 15 ClN 2 O 3 and a molecular weight of 294.73 g/mol . This chemical features a distinct oxazolidinone core, a 4-chlorophenyl substituent at the 3-position, and an acetamide group attached to the methylene side chain at the 5-position. The oxazolidinone scaffold is a privileged structure in medicinal chemistry, well-known for its role in the development of antibacterial agents . As a research chemical, this compound serves as a valuable building block and intermediate for the design and synthesis of novel bioactive molecules. Its structure is closely related to pharmacologically active oxazolidinones, making it a candidate for use in structure-activity relationship (SAR) studies, particularly in the exploration of new antimicrobial therapies aimed at tackling multi-drug resistant bacteria . The presence of the acetamide and chlorophenyl groups allows for further chemical modifications, enabling researchers to create diverse compound libraries for high-throughput screening in drug discovery programs. While the specific biological profile of this compound requires further investigation, its mechanism of action, if antimicrobial, may be hypothesized to involve inhibition of bacterial protein synthesis, a mode of action characteristic of the oxazolidinone class, such as the drug Linezolid . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-9(13)3-5-10/h2-5,11H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWSHBSXFJENTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Carbamate Intermediates with Epoxide Derivatives

A widely reported method involves the reaction of methyl (4-chlorophenyl)carbamate with (S)-glycidyl phthalimide in the presence of lithium tert-butoxide. This approach adapts linezolid synthesis protocols by substituting the 3-fluoro-4-morpholinophenyl group with 4-chlorophenyl.

Procedure :

  • Reaction Setup : Methyl (4-chlorophenyl)carbamate (0.196 mol) is suspended in ethyl acetate (100 mL) at 25–30°C.
  • Epoxide Addition : (S)-Glycidyl phthalimide (0.246 mol) and lithium tert-butoxide (0.0624 mol) are added sequentially.
  • Cyclization : The mixture is heated to 70–75°C for 6–8 hours, facilitating nucleophilic ring-opening of the epoxide and subsequent oxazolidinone formation.
  • Workup : The crude product is recrystallized from ethyl acetate, yielding the phthalimide-protected intermediate.

Key Data :

Parameter Value Source
Yield 70–85%
Temperature 70–75°C
Catalyst Lithium tert-butoxide

Deprotection and Acylation of Aminomethyl Oxazolidinone

The phthalimide intermediate undergoes deprotection to yield (S)-5-aminomethyl-3-(4-chlorophenyl)-oxazolidin-2-one, which is acylated to form the final product.

Procedure :

  • Deprotection : The intermediate is treated with hydrazine hydrate or aqueous methylamine to remove the phthalimide group.
  • Acylation : The resulting amine is reacted with acetic anhydride or acetyl chloride in methanol at 25–30°C.
  • Isolation : The product is purified via recrystallization or column chromatography.

Key Data :

Parameter Value Source
Acylation Agent Acetic anhydride
Reaction Time 2–4 hours
Yield 75–90%

Optimization of Reaction Conditions

Solvent Systems

Ethyl acetate and dimethylformamide (DMF) are preferred for cyclization due to their ability to dissolve both carbamate and epoxide reactants. Methanol is employed during deprotection to quench excess reagents and precipitate by-products.

Catalytic Efficiency

Lithium tert-butoxide (0.2–0.4 equivalents) outperforms alkali metal iodides in cyclization reactions, reducing reaction times from 12 hours to 4–6 hours while maintaining yields above 80%.

Temperature Control

Elevated temperatures (70–85°C) accelerate cyclization but require careful monitoring to avoid epoxide decomposition. Deprotection and acylation are conducted at ambient temperatures to prevent racemization.

Purification and Characterization

Recrystallization Techniques

Crude N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is purified using ethyl acetate or toluene, with heating to 70–75°C followed by gradual cooling to 25°C. This step removes unreacted starting materials and phthalimide by-products.

Spectroscopic Analysis

  • $$ ^1\text{H} $$-NMR : Signals at δ 2.02 ppm (acetamide methyl) and δ 4.20–4.50 ppm (oxazolidinone methylene).
  • IR : Stretches at 1740 cm$$ ^{-1} $$ (oxazolidinone carbonyl) and 1650 cm$$ ^{-1} $$ (acetamide carbonyl).
  • Mass Spectrometry : Molecular ion peak at m/z 268.69 [M+H]$$ ^+ $$.

Challenges and Industrial Scalability

By-Product Formation

Hydrogenation steps risk producing bis-acetylated derivatives (e.g., bis-linezolid analogs), which necessitate chromatographic separation. Using acetic anhydride instead of acetyl chloride minimizes this side reaction.

Yield Improvements

Patent data indicate that substituting DMF with ethyl acetate during cyclization increases yields from 77.7% to 85% by reducing solvent coordination with lithium tert-butoxide.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the chlorophenyl group.

Scientific Research Applications

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Oxazolidinone Derivatives

Compound Name Substituent at 3-Position Key Modifications Melting Point (°C) Yield (%) Biological Activity (Where Reported) References
N-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide 4-Chlorophenyl None (reference compound) Antibacterial (Gram-positive pathogens)
(S)-N-[[3-[4-Fluoro-3-morpholinophenyl]-2-oxooxazolidin-5-yl]methyl]acetamide 4-Fluoro-3-morpholinophenyl Morpholino group, fluorine substitution Broad-spectrum antibacterial activity
(S)-N-((3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide 3-Fluoro-4-(piperazin-1-yl)phenyl Piperazine ring, fluorine substitution Enhanced solubility and biofilm penetration
(S)-N-((3-(4-(1,1-Dioxidothiomorpholino)-3-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide 4-(1,1-Dioxidothiomorpholino)-3-fluorophenyl Thiomorpholine dioxide, fluorine substitution Improved pharmacokinetic stability
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 4-Chlorophenyl (oxadiazolidinone core) Oxadiazolidinone scaffold, methylisoxazole Structural novelty, unconfirmed activity

Key Findings

Substituent Effects on Antibacterial Activity: The 4-chlorophenyl group in the reference compound confers moderate activity against Gram-positive bacteria. However, derivatives with morpholino (e.g., ) or piperazine (e.g., ) substitutions exhibit enhanced broad-spectrum activity, likely due to improved target binding and solubility.

Impact of Heterocyclic Additions: The thiomorpholine dioxide group in introduces sulfone moieties, which may reduce metabolic degradation compared to the parent compound. Oxadiazolidinone derivatives (e.g., ) represent structural hybrids but lack direct evidence of superior antibacterial efficacy compared to classical oxazolidinones.

Synthetic Accessibility :

  • Yields for analogues vary significantly. For example, compound 7a (45.1% yield, ) and 7i (synthesized via similar methods, ) highlight challenges in optimizing reactions for complex substitutions.
  • Click chemistry approaches (e.g., CuSO4-mediated synthesis in ) enable rapid diversification but require stringent purification.

Limitations and Data Gaps

  • MIC Values : While compound 45 (a piperazine derivative) shows an MIC of 200 nM against Enterococcus faecalis , comparable data for the reference 4-chlorophenyl compound are unavailable in the provided evidence.
  • Thermodynamic Properties : Melting points and solubility metrics are inconsistently reported, limiting direct comparisons.

Biological Activity

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN2O2C_{13}H_{14}ClN_{2}O_{2}, with a molecular weight of approximately 270.72 g/mol. The compound features an oxazolidinone ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. In a study, related compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .

Antiparasitic Activity

The antiparasitic potential of this compound has also been explored. A study found that oxazolidinone derivatives can inhibit the growth of Toxoplasma gondii, with IC50 values ranging from 115.92 to 271.15 µM depending on the specific substituents present on the phenyl ring. Notably, the presence of a chlorine atom enhanced the antiproliferative effects against this parasite .

Synthesis and Evaluation

In a patent application detailing the synthesis of related compounds, it was reported that this compound could be synthesized through a series of reactions involving acetamide and oxazolidinone precursors. The synthesis process yielded high purity products, which were subsequently evaluated for biological activity .

Comparative Studies

A comparative study involving various oxazolidinone derivatives highlighted that those with electron-withdrawing groups, such as chlorine, exhibited enhanced biological activities compared to their electron-donating counterparts. For example, compounds with a para-chloro substitution showed significantly lower IC50 values against Leishmania amazonensis, suggesting a structure-activity relationship that favors halogenated phenyl groups .

Data Tables

Compound Activity Type IC50 (µM) Reference
This compoundAntiparasitic115.92 - 271.15
Oxazolidinone Derivative AAntimicrobial<10
Oxazolidinone Derivative BAntimicrobial18.9 - 61.7

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide?

  • The synthesis typically involves multi-step reactions, starting with the formation of the oxazolidinone core via cyclization of chlorophenyl-substituted precursors. Key steps include:

  • Amide coupling : Reaction of intermediates with acetamide derivatives under anhydrous conditions (e.g., using DMF as a solvent and coupling agents like HATU) .
  • Temperature control : Maintaining temperatures between 60–80°C to prevent side reactions like hydrolysis .
  • Catalysts : Use of bases (e.g., K₂CO₃) to facilitate nucleophilic substitutions .
    • Yield optimization requires purification via column chromatography and recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against targets like cyclooxygenase (COX) or bacterial enzymes using spectrophotometric methods .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
    • Cell-based assays : Cytotoxicity screening (e.g., MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what methodologies guide structure-activity relationship (SAR) studies?

  • SAR strategies :

  • Heterocyclic substitutions : Replace the oxazolidinone ring with thiazolidinone or triazole moieties to modulate target affinity .
  • Halogen variation : Substitute 4-chlorophenyl with fluorophenyl or bromophenyl groups to assess electronic effects on receptor binding .
    • Computational tools : Molecular docking (AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR) .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Standardized protocols :

  • Use identical assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Validate results across multiple cell lines or enzyme batches .
    • Data reconciliation : Meta-analysis of structural analogs (e.g., comparing logP values and solubility) to identify confounding factors .

Q. How do reaction solvent and temperature influence by-product formation during synthesis?

  • Case study :

  • Polar aprotic solvents (DMF, DMSO) favor cyclization but may cause ester hydrolysis at >80°C .
  • Side products like N-acetylated derivatives can form if coupling agents are under-stoichiometric .
    • Mitigation : Optimize solvent polarity (e.g., switch to THF) and monitor reaction progress via TLC .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET modeling :

  • SwissADME : Predict blood-brain barrier permeability and CYP450 interactions .
  • ProTox-II : Estimate hepatotoxicity and mutagenicity risks based on structural alerts .
    • Theoretical studies : HOMO-LUMO analysis to assess reactivity and stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.